molecular formula C16H20N4O3S2 B13355654 3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13355654
M. Wt: 380.5 g/mol
InChI Key: QFPAAPSDHLBUCG-UHFFFAOYSA-N
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Description

3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-(3,4,5-trimethoxybenzyl)-3-sulfydryl-1,2,4-triazole with carbon disulfide in the presence of potassium hydroxide . The reaction conditions usually require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of isopropylsulfanyl and trimethoxyphenyl groups enhances its potential as a multifunctional pharmacophore .

Properties

Molecular Formula

C16H20N4O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

3-(propan-2-ylsulfanylmethyl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H20N4O3S2/c1-9(2)24-8-13-17-18-16-20(13)19-15(25-16)10-6-11(21-3)14(23-5)12(7-10)22-4/h6-7,9H,8H2,1-5H3

InChI Key

QFPAAPSDHLBUCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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